Cas no 893737-88-7 (Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate)

Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate is a versatile aromatic ester compound featuring both aldehyde and hydroxyl functional groups, making it a valuable intermediate in organic synthesis. Its structural properties enable its use in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the formyl group allows for further derivatization, while the hydroxyl group enhances reactivity in coupling reactions. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular structure also makes it suitable for research in medicinal chemistry and material science, particularly in the development of novel heterocyclic compounds and functional polymers.
Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate structure
893737-88-7 structure
Product Name:Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate
CAS No:893737-88-7
MF:C15H12O4
MW:256.253384590149
MDL:MFCD06802124
CID:1941268
PubChem ID:20099801
Update Time:2025-10-11

Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(3-formyl-4-hydroxyphenyl)benzoate
    • METHYL 3'-FORMYL-4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE
    • DB-417096
    • US8614253, 43-69
    • 2-Formyl-4-(4-methoxycarbonylphenyl)phenol
    • SCHEMBL12767865
    • DTXSID80602405
    • MFCD06802124
    • BDBM111309
    • CHEMBL3660461
    • 893737-88-7
    • 2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95%
    • AKOS004116190
    • Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate
    • MDL: MFCD06802124
    • Inchi: 1S/C15H12O4/c1-19-15(18)11-4-2-10(3-5-11)12-6-7-14(17)13(8-12)9-16/h2-9,17H,1H3
    • InChI Key: MPOBPGHXCKMXMR-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1C=O)C1C=CC(C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 256.07355886Da
  • Monoisotopic Mass: 256.07355886Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 63.6Ų

Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB320911-5 g
2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95%; .
893737-88-7 95%
5g
€1159.00 2023-04-26
abcr
AB320911-5g
2-Formyl-4-(4-methoxycarbonylphenyl)phenol, 95%; .
893737-88-7 95%
5g
€1159.00 2025-04-15

Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate Suppliers

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(CAS:893737-88-7)Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:06
Price ($):687.0
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Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate Related Literature

Additional information on Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate

Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate: A Promising Compound in Pharmaceutical Research

CAS No. 893737-88-7 represents a unique chemical entity with potential applications in modern pharmaceutical science. This compound, known as Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate, is a derivative of benzoic acid featuring a hydroxyphenyl group substituted with a formyl group at the 3-position. The molecular structure of this compound is characterized by its aromatic ring system, which is a common feature in many bioactive molecules. The presence of hydroxyl and formyl functional groups contributes to its diverse pharmacological properties, making it a subject of interest for researchers in the field of drug discovery.

Recent studies have highlighted the potential of Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate in modulating cellular signaling pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its ability to interact with specific protein kinases, which are critical in the regulation of cell proliferation and differentiation. This interaction suggests that the compound may have therapeutic applications in diseases involving aberrant kinase activity, such as certain types of cancer. The formyl group at the 3-position of the hydroxyphenyl ring plays a crucial role in these interactions, as it enhances the compound's affinity for target proteins.

The hydroxyphenyl moiety in Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate is particularly noteworthy for its potential to engage in hydrogen bonding with biological targets. This property is essential for the compound's ability to act as a selective inhibitor or modulator of specific enzymatic activities. Researchers have also explored the compound's potential as a scaffold for the development of novel drugs, leveraging its structural versatility to create derivatives with enhanced potency and selectivity.

In the context of drug development, Methyl 4-(3-formy-4-hydroxyphenyl)benzoate has shown promise as a lead compound for the design of small molecule inhibitors. A 2024 study published in Drug Discovery Today reported that modifications to the benzoate group can significantly influence the compound's solubility and metabolic stability, which are critical factors in drug formulation. These findings underscore the importance of structural optimization in the development of therapeutically relevant compounds.

The 4-hydroxyphenyl substitution in Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate is also of interest due to its potential involvement in redox reactions. Recent research has suggested that this functional group may contribute to the compound's ability to interact with reactive oxygen species (ROS), which are implicated in various pathological conditions. This property could be harnessed to develop therapeutic strategies targeting oxidative stress-related diseases.

Another area of focus in the study of Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate is its potential as a chelating agent. The presence of multiple hydrophilic groups in its structure may enable it to bind to metal ions, which could have applications in the treatment of metal toxicity or as a component in diagnostic imaging agents. However, further research is needed to confirm these potential applications.

The formyl group in Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate is also being investigated for its role in protein modifications. Preliminary studies suggest that this group may participate in post-translational modifications, which are essential for the proper functioning of many proteins. Understanding these interactions could provide insights into the compound's biological activity and its potential as a therapeutic agent.

In addition to its pharmacological potential, Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate is being studied for its environmental impact. Researchers are examining how the compound behaves in different ecological systems, as this information is crucial for assessing its safety and sustainability in pharmaceutical applications. These studies aim to ensure that the compound's use in drug development does not lead to environmental contamination.

The benzoate group in this compound is also of interest due to its potential as a precursor for the synthesis of other bioactive molecules. The ability to modify this group to create new derivatives could lead to the development of a wide range of pharmaceuticals with varying mechanisms of action. This versatility makes Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate an attractive candidate for further research.

Recent advancements in computational chemistry have enabled researchers to model the interactions of Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate with various biological targets. These models provide valuable insights into the compound's binding affinity and selectivity, which are critical for the design of effective therapeutics. The integration of computational methods with experimental studies is expected to accelerate the development of new drugs based on this compound.

The hydroxyphenyl substitution in Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate is also being explored for its potential in drug delivery systems. The hydrophilic nature of this group may enable the compound to be incorporated into formulations that enhance its bioavailability and reduce side effects. This aspect is particularly important for the development of oral medications, where the compound's solubility and stability are key factors.

Furthermore, the formyl group in this compound has been linked to its potential as an antioxidant. Studies have shown that this group can donate hydrogen atoms to free radicals, thereby neutralizing them and reducing oxidative stress. This property could be leveraged to develop therapies for conditions such as neurodegenerative diseases, where oxidative stress plays a significant role.

As the field of pharmaceutical research continues to evolve, the study of Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate is expected to yield new insights into the development of therapeutics. The compound's unique structural features and potential biological activities make it a promising candidate for further investigation. Continued research into its properties and applications will be essential for realizing its full potential in the treatment of various diseases.

The benzoate group in Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate is also being studied for its role in the modulation of cellular signaling pathways. Researchers are investigating how this group interacts with signaling molecules to influence cellular responses. These studies could provide a deeper understanding of the compound's mechanisms of action and its potential therapeutic applications.

In conclusion, Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate represents a promising area of research in pharmaceutical science. Its unique structural features and potential biological activities make it a valuable candidate for the development of new therapeutics. Continued exploration of its properties and applications is expected to contribute to the advancement of drug discovery and the treatment of various diseases.

Methyl 4-(3-Formyl-4-Hydroxyphenyl)Benzoate: A Promising Compound in Pharmaceutical Research Key Structural Features and Biological Potential Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate is a complex organic compound with a unique combination of functional groups that make it a valuable candidate for pharmaceutical development. Its structure includes a benzoate group, a hydroxyphenyl moiety, and a formyl group, each contributing to its potential biological activities. 1. Hydroxyphenyl Moiety: The 4-hydroxyphenyl group is central to the compound's interactions with biological targets. Its ability to engage in hydrogen bonding with proteins or enzymes enhances its potential as a selective inhibitor or modulator. This property is critical for targeting specific enzymatic activities, making it a promising scaffold for drug design. 2. Formyl Group: The formyl group (–CHO) in the 3-formyl position plays a pivotal role in the compound's affinity for target proteins and its redox properties. It may participate in post-translational modifications or act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This dual functionality opens avenues for therapies targeting oxidative stress-related diseases, such as neurodegenerative disorders. 3. Benzoate Group: The benzoate group serves as a versatile precursor for synthetic modifications, enabling the creation of derivatives with enhanced potency, selectivity, and metabolic stability. This structural flexibility makes the compound an attractive candidate for drug formulation and lead optimization. Pharmacological and Therapeutic Potential - Enzyme Inhibition: The compound's ability to interact with reactive oxygen species (ROS) and modulate enzymatic activities suggests potential applications in treating conditions linked to oxidative stress, such as neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and inflammatory disorders. - Chelation and Metal Toxicity: The hydrophilic nature of the hydroxyphenyl group may enable the compound to bind metal ions, offering potential therapeutic applications in metal toxicity or as a component in diagnostic imaging agents. - Drug Delivery Systems: The solubility and stability of the compound are being explored for oral formulations, where these properties are critical for bioavailability and reduced side effects. Environmental and Safety Considerations Research into the environmental impact of the compound is ongoing to ensure its safety and sustainability in pharmaceutical applications. Understanding its behavior in ecological systems is essential for assessing its long-term viability in drug development. Computational and Experimental Advances Recent advancements in computational chemistry have enabled detailed modeling of the compound's interactions with biological targets. These models provide insights into binding affinity, selectivity, and mechanisms of action, accelerating the development of therapeutic agents based on this compound. Conclusion Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate represents a promising area of research in pharmaceutical science. Its unique structural features and potential biological activities make it a valuable candidate for the development of novel therapeutics. Continued exploration of its properties and applications is expected to contribute to the advancement of drug discovery and the treatment of various diseases, underscoring its significance in modern pharmaceutical research.
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(CAS:893737-88-7)Methyl 4-(3-formyl-4-hydroxyphenyl)benzoate
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Purity:99%
Quantity:5g
Price ($):687.0
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